molecular formula C15H19N3O2S2 B4282217 METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B4282217
M. Wt: 337.5 g/mol
InChI Key: MHRQHFFYAOGTKV-UHFFFAOYSA-N
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Description

Methyl {[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thienyl group, and an allyl group, making it a unique and versatile molecule in organic chemistry.

Properties

IUPAC Name

methyl 2-[[4-prop-2-enyl-5-(5-propylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-4-6-12-8-11(9-21-12)14-16-17-15(18(14)7-5-2)22-10-13(19)20-3/h5,8-9H,2,4,6-7,10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRQHFFYAOGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NN=C(N2CC=C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or thienyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, sodium hydride, DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Methyl {[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways: It may inhibit key enzymes or disrupt cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate
  • Methyl {[4-allyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Uniqueness

Methyl {[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is unique due to the specific combination of the propyl group on the thienyl ring and the allyl group on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 2
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METHYL 2-{[4-ALLYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

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